Relugolix - 737789-87-6

Relugolix

Catalog Number: EVT-280035
CAS Number: 737789-87-6
Molecular Formula: C29H27F2N7O5S
Molecular Weight: 623.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist. [, , , , , , , , , , , , , , , , , , , ] It is classified as a non-peptide, small molecule drug. [, ] Relugolix plays a significant role in scientific research by serving as a valuable tool for studying the effects of GnRH receptor antagonism in various biological processes. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Investigating long-term effects: Assessing the long-term safety and efficacy of Relugolix in various applications is crucial for its continued development and broader use. [, , , , , , , , , , , , , , , , , , ]
  • Exploring new combination therapies: Research into the potential synergistic effects of Relugolix with other therapeutic agents could lead to improved treatment outcomes for complex diseases. [, , ]
  • Optimizing dosing regimens: Further research on the pharmacokinetic and pharmacodynamic properties of Relugolix can help refine dosing strategies for different patient populations and indications. []
Synthesis Analysis

The synthesis of Relugolix involves several key steps that utilize various chemical reactions to achieve the final product. A notable method described in patent literature includes:

  1. Reduction: The synthesis begins with the reduction of an existing compound to form an amino compound.
  2. Condensation Reaction: This compound undergoes a condensation reaction with methoxylamine or its salt to yield an intermediate compound.
  3. Cyclization: The intermediate is then cyclized to produce the target compound, Relugolix.
Molecular Structure Analysis

Relugolix has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C29_{29}H27_{27}F2_{2}N7_{7}O5_{5}S
  • Molecular Weight: Approximately 623.64 g/mol
  • Structural Features: The molecule contains a thieno[2,3-d]pyrimidine core, methoxyurea moiety, and difluorobenzyl group. It lacks chiral centers, which simplifies its stereochemistry.

The molecular structure is crucial for its biological activity as it facilitates binding to the GnRH receptor, inhibiting the natural hormone's action .

Chemical Reactions Analysis

Relugolix participates in several chemical reactions during its synthesis and potential degradation pathways:

  1. Reduction Reactions: These are critical in forming the amino precursor necessary for subsequent condensation.
  2. Condensation Reactions: Involving methoxylamine, these reactions are essential for constructing the core structure of Relugolix.
  3. Cyclization Reactions: These reactions finalize the formation of the thieno[2,3-d]pyrimidine framework.
Mechanism of Action

Relugolix acts as an antagonist at the GnRH receptor, which plays a pivotal role in regulating testosterone production. By blocking this receptor, Relugolix effectively reduces testosterone levels in patients with prostate cancer:

  • Inhibition of GnRH: By preventing GnRH from binding to its receptor in the pituitary gland, Relugolix inhibits the secretion of luteinizing hormone and follicle-stimulating hormone.
  • Reduction of Testosterone Levels: This leads to decreased stimulation of testosterone production from the testes.

Clinical studies have shown that Relugolix provides superior testosterone suppression compared to traditional therapies like leuprolide .

Physical and Chemical Properties Analysis

Relugolix exhibits distinct physical and chemical properties:

  • Appearance: It is typically a white to off-white crystalline solid.
  • Solubility: Classified as a BCS Class IV drug (low solubility/low permeability), Relugolix demonstrates poor solubility in aqueous solutions at physiological pH but dissolves rapidly in low pH media.
  • Stability: The compound is stable under standard storage conditions but must be monitored for impurities such as hydroxylamine hydrochloride during formulation processes .
Applications

Relugolix has several significant applications in medicine:

  1. Prostate Cancer Treatment: As the first orally administered GnRH antagonist approved for this indication, it provides an alternative to injectable therapies.
  2. Management of Uterine Fibroids: In combination with estradiol and norethindrone, it is used for treating heavy menstrual bleeding associated with fibroids.
  3. Research Applications: Ongoing studies explore its potential use in other hormone-related conditions due to its mechanism of action on GnRH receptors.

Properties

CAS Number

737789-87-6

Product Name

Relugolix

IUPAC Name

1-[4-[1-[(2,6-difluorophenyl)methyl]-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea

Molecular Formula

C29H27F2N7O5S

Molecular Weight

623.6 g/mol

InChI

InChI=1S/C29H27F2N7O5S/c1-36(2)14-19-24-26(39)38(22-12-13-23(42-3)34-33-22)29(41)37(15-18-20(30)6-5-7-21(18)31)27(24)44-25(19)16-8-10-17(11-9-16)32-28(40)35-43-4/h5-13H,14-15H2,1-4H3,(H2,32,35,40)

InChI Key

AOMXMOCNKJTRQP-UHFFFAOYSA-N

SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

1-(4-(1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno(2,3-d)pyrimidin-6-yl)phenyl)-3-methoxyurea
relugolix
TAK 385
TAK-385
TAK385

Canonical SMILES

CN(C)CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=C(C=CC=C3F)F)C4=NN=C(C=C4)OC)C5=CC=C(C=C5)NC(=O)NOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.